1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a chlorinated and trifluoromethoxylated phenyl group.
Preparation Methods
The synthesis of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)benzyl chloride and 2-methylpiperazine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2-methylpiperazine reacts with 3-chloro-4-(trifluoromethoxy)benzyl chloride under basic conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include bases for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine has several scientific research applications:
Pharmaceuticals: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is investigated for its use as an intermediate in the synthesis of pesticides and herbicides.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine can be compared with similar compounds such as:
3-Chloro-4-(trifluoromethoxy)benzyl chloride: A precursor in its synthesis.
2-Methylpiperazine: Another precursor.
Other Trifluoromethoxy-Substituted Compounds: These compounds share the trifluoromethoxy group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O/c1-9-7-18-4-5-19(9)8-10-2-3-12(11(14)6-10)20-13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBYOZSTDWNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.